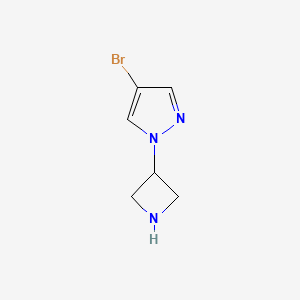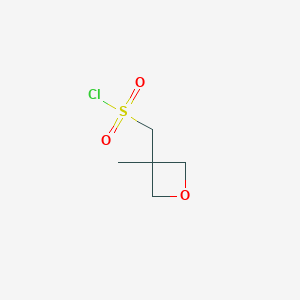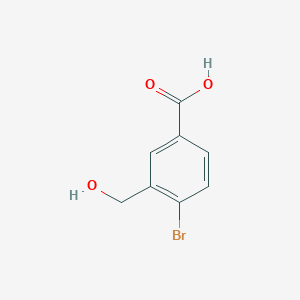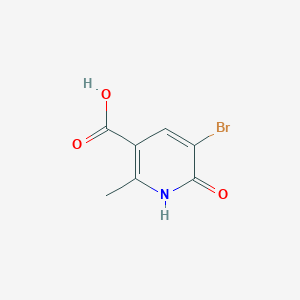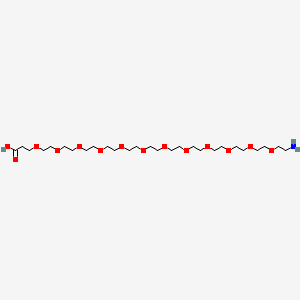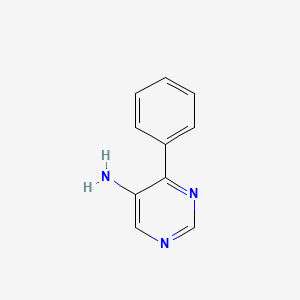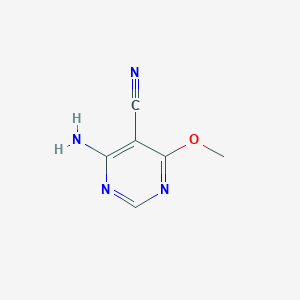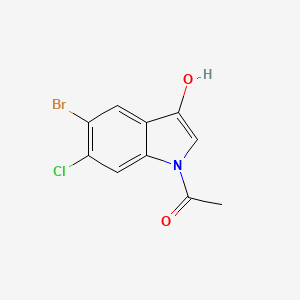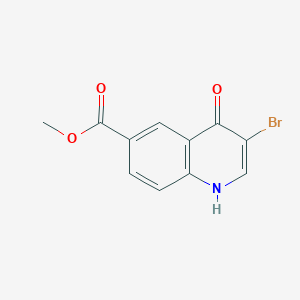
2-溴-4-(三氟甲氧基)苯硼酸
描述
2-Bromo-4-(trifluoromethoxy)phenylboronic acid, also known as BTFPB, is a boronic acid derivative that has gained attention in both scientific research and industrial applications. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is represented by the linear formula CF3OC6H4B(OH)2 . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H . The molecular weight of this compound is 284.83 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid include a melting point of 123-127 °C . The compound is solid at room temperature . The compound is also known to form varying amounts of anhydride .科学研究应用
有机合成中的催化剂
2,4-双(三氟甲基)苯硼酸,2-溴-4-(三氟甲氧基)苯硼酸的近似衍生物,已被证明是羧酸和胺之间脱水酰胺化的有效催化剂。该催化剂在促进 α-二肽合成中起着至关重要的作用。硼酸的特定邻位取代基有助于防止胺与活性物种的硼原子配位,从而加速酰胺化过程 (Wang, Lu, & Ishihara, 2018).
芳烃化学中的中间体
1-溴-4-(三氟甲氧基)苯,与目标化合物密切相关,是芳烃化学中的前体。当用二异丙基氨基锂处理时,它会产生中间体,这些中间体可以转化为各种有用的衍生物,例如 2-(三氟甲氧基)萘和三氟甲氧基-1-萘酚。这些中间体及其衍生物在各种化学合成过程中有应用,包括 [4+2] 环加成反应和能量转移反应 (Schlosser & Castagnetti, 2001).
抗菌特性
(三氟甲氧基)苯硼酸,包括目标化合物的异构体,已对其物理化学、结构、抗菌和光谱性质进行了研究。研究表明这些化合物与细菌酶(如大肠杆菌的 LeuRS)有潜在的相互作用,表明在抗菌治疗中具有潜在的应用 (Adamczyk-Woźniak 等人,2021).
光致发光和材料科学
该化合物及其衍生物已被用于合成具有高分子量、优异热稳定性和优异加工性的聚合材料。这些材料在光致发光应用中显示出巨大的潜力,表明它们在开发用于光学和电子应用的高级材料中的效用 (Neilson, Budy, Ballato, & Smith, 2007).
安全和危害
作用机制
Target of Action
The primary target of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-4-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid. For instance, the SM coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of other functional groups. Furthermore, the compound is generally environmentally benign , indicating that it may have a minimal impact on the environment.
生化分析
Biochemical Properties
2-Bromo-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid moiety in 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active molecules. Additionally, the trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .
Cellular Effects
2-Bromo-4-(trifluoromethoxy)phenylboronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been observed to inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid moiety can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction is often reversible, allowing for dynamic regulation of enzyme activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and specificity, further influencing its biochemical effects. Changes in gene expression mediated by 2-Bromo-4-(trifluoromethoxy)phenylboronic acid are often a result of its interaction with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that 2-Bromo-4-(trifluoromethoxy)phenylboronic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular changes. It is crucial to carefully control the dosage to avoid adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
2-Bromo-4-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can influence the compound’s activity, stability, and toxicity. Additionally, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can accumulate in specific compartments, such as the cytoplasm, nucleus, or organelles, depending on its chemical properties and interactions with cellular components. This distribution pattern can influence the compound’s activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or Golgi apparatus, where it exerts its biochemical effects. These localization patterns are often mediated by specific binding interactions with proteins and other biomolecules that recognize and transport the compound to its target sites. The subcellular localization of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can significantly impact its activity and function within the cell .
属性
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOUQSLNOJJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716577 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959997-86-5 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
